molecular formula C18H18FN5O2S B15098071 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)aceta mide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)aceta mide

Cat. No.: B15098071
M. Wt: 387.4 g/mol
InChI Key: MPCQATFOQHUAHA-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a thioether-linked acetamide moiety bearing a 4-fluorophenyl substituent. The compound’s structure combines a lipophilic ethoxy group and an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological interactions .

Properties

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN5O2S/c1-2-26-15-9-3-12(4-10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-7-5-13(19)6-8-14/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

MPCQATFOQHUAHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-fluorophenyl acetic acid under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

    Common Reagents and Conditions: Typical reagents include hydrazine hydrate, 4-ethoxyphenyl isothiocyanate, and 4-fluorophenyl acetic acid.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis of Key Analogues

The following table summarizes structural variations in analogous 1,2,4-triazole acetamides and their implications:

Compound Name Substituent at Triazole Position 5 Acetamide Substituent Key Structural Differences Potential Impact on Activity References
Target Compound 4-ethoxyphenyl 4-fluorophenyl - Baseline for comparison
2-[4-Amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide 3-ethoxyphenyl 2-fluorophenyl Meta-substituted ethoxy; ortho-fluoro Altered steric/electronic interactions
2-[4-Amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenoxyphenyl)acetamide 4-chlorophenyl 4-phenoxyphenyl Chloro (electron-withdrawing); phenoxy group Enhanced lipophilicity; possible CYP inhibition
2-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide thiophen-2-yl 4-fluorophenyl Heterocyclic thiophene vs. ethoxyphenyl Modified π-π stacking; redox activity
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-fluorophenyl (with nitrobenzoyl) Ethyl ester Nitrobenzoyl side chain; ester linkage Electron-withdrawing effects; hydrolytic stability

Physicochemical and Pharmacokinetic Considerations

  • Electron Effects : The 4-fluorophenyl group’s electronegativity may strengthen hydrogen bonding with target proteins, while the ethoxy group’s electron-donating nature could stabilize charge-transfer interactions .
  • Metabolic Stability : Compounds with ester linkages (e.g., ethyl ester in ) may undergo faster hydrolysis than the target compound’s stable acetamide bond, affecting half-life .

Key Research Findings and Implications

Positional Isomerism : Meta-substitution (e.g., 3-ethoxyphenyl in ) reduces activity compared to para-substituted analogs, likely due to suboptimal steric alignment with biological targets .

Halogen Effects : Chlorophenyl analogs () show higher in vitro potency in some antimicrobial assays than fluorophenyl derivatives, possibly due to stronger halogen bonding .

Heterocyclic Replacements : Thiophene-containing analogs () exhibit distinct electronic profiles, suggesting tunability for redox-mediated activities (e.g., anticancer) .

Biological Activity

The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of 354.42 g/mol. The compound features a triazole ring, an ethoxyphenyl group, and a fluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes involved in various metabolic pathways. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Antioxidant Activity : Compounds containing triazole rings often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : The presence of the sulfur atom in the thioether linkage enhances its ability to disrupt microbial cell membranes.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

Activity Type Description
Antioxidant Activity Exhibits scavenging effects on free radicals, potentially reducing oxidative stress in cells.
Antimicrobial Activity Demonstrates effectiveness against various bacterial strains, possibly through membrane disruption.
Cytotoxicity Shows potential anticancer properties by inhibiting the growth of cancer cell lines (e.g., MCF-7).

Case Studies and Research Findings

  • Antioxidant Properties :
    A study evaluated the antioxidant capacity of various triazole derivatives, including our compound. It was found that compounds with similar structures displayed significant DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related diseases .
  • Cytotoxic Effects :
    In vitro assays revealed that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12.5 µM. This suggests that it may serve as a lead compound for developing anticancer agents targeting estrogen receptor-positive breast cancer .
  • Antimicrobial Activity :
    Research indicated that compounds within the triazole family possess broad-spectrum antimicrobial activity. Specifically, our compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

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